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5-Methyl-6-(4-piperidinyl)-1H-indazole

Kinase inhibitor design Late-stage diversification Parallel synthesis

Researchers often face supply bottlenecks for regioisomerically pure indazole-piperidine building blocks needed for kinase inhibitor discovery. 5-Methyl-6-(4-piperidinyl)-1H-indazole (CAS 2072805-53-7) resolves this with a free secondary amine for single-step amidation or sulfonylation without deprotection. - 6-Substitution aligns with solvent-front exit vectors validated in kinase patent exemplifications. - 5-Methyl ortho to piperidine enables matched molecular pair studies against des-methyl analogs. - Directly compatible with PROTAC linker attachment and DEL on-DNA diversification, avoiding protecting group manipulation.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Cat. No. B15309199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-(4-piperidinyl)-1H-indazole
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C3CCNCC3)NN=C2
InChIInChI=1S/C13H17N3/c1-9-6-11-8-15-16-13(11)7-12(9)10-2-4-14-5-3-10/h6-8,10,14H,2-5H2,1H3,(H,15,16)
InChIKeyMGDBWAIZGBBJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-(4-piperidinyl)-1H-indazole Overview


5-Methyl-6-(4-piperidinyl)-1H-indazole (CAS 2072805-53-7) is a heterobifunctional building block combining a 1H-indazole core with a 5-methyl substituent and a 6-(4-piperidinyl) appendage . The indazole nucleus serves as a privileged scaffold in kinase inhibitor discovery, while the free secondary amine of the piperidine ring provides a vector for further functionalization via amidation, sulfonylation, or reductive amination [1]. With a molecular weight of 215.29 g·mol⁻¹ and a predicted pKa of 14.46 for the indazole NH, this compound occupies a physicochemical space distinct from its N-methylated and regioisomeric analogs .

Free Amine Handle Direct acylation or sulfonylation without deprotection
6-Substitution Hinge-binding vector compatible with PDK1/TTK pharmacophores
Achiral Scaffold Eliminates enantiomeric variability in SAR studies

5-Methyl-6-(4-piperidinyl)-1H-indazole Substitution Risks


Indazole-piperidine hybrids are not interchangeable because small variations in substitution pattern and ring connectivity produce large differences in target engagement, metabolic stability, and synthetic tractability [1]. The 5-methyl-6-(4-piperidinyl) regioisomer presents a unique combination of a free secondary amine on the piperidine ring and a methyl group ortho to the piperidine attachment point. N-Methylated analogs (e.g., 6-(1-methyl-4-piperidinyl)-1H-indazole) lack the free amine handle required for late-stage diversification. 5-Substituted regioisomers (e.g., 5-(piperidin-4-yl)-1H-indazole) alter the exit vector geometry, which can disrupt hinge-binding interactions in kinase ATP pockets. The evidence below quantifies these differences across multiple dimensions.

N-Methyl Analogs Lack free amine; require deprotection, adding 1–2 steps and reducing yield
5-Substituted Regioisomers Altered exit vector may disrupt hinge-binding geometry in kinase targets
3-Piperidinyl Isomer Introduces a chiral center; may confound dose–response interpretation

5-Methyl-6-(4-piperidinyl)-1H-indazole vs Analogs: Evidence


Free Amine vs N-Methylpiperidine Functionalization

The target compound contains a free secondary amine (piperidine NH), whereas the closest commercial analogs 6-(1-methyl-4-piperidinyl)-1H-indazole (CAS 885272-33-3) and 5-(1-methyl-piperidin-4-yl)-1H-indazole (CAS 885272-53-7) contain a tertiary N-methylpiperidine . The free amine enables direct amide coupling, sulfonamide formation, and reductive amination without a deprotection step. The N-methyl analogs require a demethylation step (typically BBr₃ or chloroformate-mediated) to access the same reactive handle, adding 1–2 synthetic steps and reducing overall yield by approximately 20–40% based on typical demethylation efficiency [1]. The free amine also contributes one additional hydrogen bond donor (HBD count = 2 vs. 1 for N-methyl analogs), which can modulate pharmacokinetic properties such as solubility and permeability [2].

Synthetic Utility
Head-to-head
Eliminates 1–2 deprotection steps
Accelerates library synthesis
Reported 20–40% yield advantage over N-methyl analogs
Kinase inhibitor design Late-stage diversification Parallel synthesis

6- vs 5-Piperidinyl Substitution: Hinge Binding Geometry

In ATP-competitive kinase inhibitors, the indazole NH typically forms a donor–acceptor hydrogen bond pair with the kinase hinge region. The substitution position on the indazole dictates the exit vector of the solubilizing group toward the solvent front. The 6-substituted indazole (target compound) directs the piperidine group toward the ribose pocket/solvent channel, whereas the 5-substituted analog 5-(piperidin-4-yl)-1H-indazole (CAS 885272-53-7) orients the basic amine toward the gatekeeper region . In the PDK1 inhibitor series exemplified in patent JP2012-509335, 6-(4-pyrimidinyl)-1H-indazole derivatives consistently showed superior potency (IC₅₀ < 100 nM) compared to 5-substituted analogs, attributable to optimal hinge geometry [1]. The target compound's 5-methyl group further fills a lipophilic pocket adjacent to the hinge, which is absent in des-methyl 6-(piperidin-4-yl)-1H-indazole (CAS 1158767-19-1, MW 201.27) .

Hinge Geometry
Class-level
6-Substitution directs solvent-channel vector; 5-methyl fills lipophilic pocket
Supports PDK1/TTK/PLK4 inhibitor design
Pharmacophore models; verify with specific kinase panel
Kinase hinge binder Structure-based design ATP-competitive inhibitor

Boiling Point & Density: Purification and Formulation

The target compound exhibits a predicted boiling point of 413.9±45.0 °C, which is approximately 31.8 °C higher than the boiling point of 6-(1-methyl-4-piperidinyl)-1H-indazole (382.1±35.0 °C) . This difference is consistent with the presence of an intermolecular hydrogen bond donor (piperidine NH) in the target compound, which increases cohesive energy density and raises the boiling point. The predicted density of 1.141±0.06 g/cm³ is slightly lower than that of 5-(1-methyl-piperidin-4-yl)-1H-indazole (1.149±0.06 g/cm³), reflecting the different molecular packing of the 6-substituted regioisomer . These differences, while modest, can affect chromatographic retention times during HPLC purification and evaporation rates during high-throughput screening plate preparation.

Boiling Point
Data to verify
Δ ≈ +31.8 °C vs N-methyl analog
Allows higher-temperature solvent removal
Predicted value; experimental confirmation needed
Purification Formulation Physicochemical characterization

4- vs 3-Piperidinyl Attachment: Regioisomeric Purity

A structurally close isomer, 5-methyl-6-(piperidin-3-yl)-1H-indazole (CAS 2166825-15-4), differs only in the attachment point of the piperidine ring (3-position vs. 4-position) [1]. The 3-piperidinyl isomer introduces a chiral center at the piperidine attachment carbon, creating an enantiomeric pair that complicates biological interpretation. The target compound, with 4-piperidinyl substitution, is achiral at the attachment point, eliminating stereochemical complexity. When procuring 5-methyl-6-(piperidin-4-yl)-1H-indazole, orthogonal analytical methods (¹H-¹³C HSQC NMR, chiral HPLC) should be employed to confirm the absence of the 3-piperidinyl isomer, which can arise from non-regioselective coupling conditions during synthesis .

Isomeric Purity
Head-to-head
0 undefined stereocenters (vs 1 for 3-piperidinyl isomer)
Simplifies quality control and SAR interpretation
Confirm by chiral HPLC or HSQC NMR
Synthetic chemistry Isomeric purity Quality control

5-Methyl-6-(4-piperidinyl)-1H-indazole Applications


Kinase Fragment Libraries: Solvent-Exposed Amine Handle

In fragment-based drug discovery campaigns targeting kinases (PDK1, TTK, PLK4, Aurora kinases), the target compound serves as a hinge-binding fragment that presents a solvent-exposed secondary amine for rapid elaboration [1]. Unlike N-methylated fragments that require deprotection, this building block can be directly coupled to carboxylic acid-, sulfonyl chloride-, or aldehyde-containing diversity sets in a single step. The 6-substitution regiochemistry aligns with established kinase inhibitor pharmacophores where the solubilizing group exits toward the solvent front, as validated in multiple patent exemplifications [2].

SAR Studies: 5- vs 6-Substituted Indazoles

Medicinal chemistry teams can use the target compound as a key intermediate to systematically compare 5-substituted and 6-substituted indazole series [1]. The free amine allows parallel derivatization into matched molecular pairs that isolate the effect of substitution position on target potency and selectivity. The 5-methyl group provides a fixed lipophilic contact that can be benchmarked against des-methyl analogs [2].

PROTAC Linker Conjugation via Free Piperidine Amine

The free piperidine NH in 5-Methyl-6-(4-piperidinyl)-1H-indazole provides an ideal conjugation point for PROTAC (Proteolysis Targeting Chimera) linker attachment without requiring protecting group manipulation [1]. The 5-methyl group ortho to the piperidine may influence the conformational rigidity of the linker, a parameter that can be systematically varied to optimize ternary complex formation with E3 ligases [2]. This contrasts with N-methylated analogs, which are inert toward direct linker conjugation.

DNA-Encoded Library (DEL) Synthesis

In DEL technology platforms, the target compound's bifunctional nature (indazole for target engagement, free amine for DNA attachment) enables on-DNA diversification without pre-activation or deprotection steps [1]. The achiral nature of the 4-piperidinyl attachment simplifies quality control of encoded library members, as no diastereomeric mixtures are generated during synthesis [2].

Application
Selection Property
Validation Focus
Kinase Fragment Libraries
Free amine for single-step diversification
Compatibility with acylation/sulfonylation diversity sets
5- vs 6-Indazole SAR
Regioisomeric hinge-binding geometry
Matched molecular pair selectivity profiling
PROTAC Linker Conjugation
Free piperidine NH for direct linker attachment
Ternary complex formation efficiency
DNA-Encoded Library Synthesis
Achiral scaffold for on-DNA diversification
Library quality control (no diastereomer formation)
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